[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde
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Overview
Description
[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde is an organic compound that features a dioxolane ring with a phenyl group and an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde typically involves the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for aldehydes and ketones.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of [(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde can be compared to other dioxolane derivatives and acetaldehyde-containing compounds:
Similar Compounds: 1,3-dioxolane, 2-phenyl-1,3-dioxolane, acetaldehyde, benzaldehyde.
Properties
CAS No. |
395646-48-7 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]acetaldehyde |
InChI |
InChI=1S/C11H12O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2/t10-,11?/m0/s1 |
InChI Key |
WCFANIQPEMDKDR-VUWPPUDQSA-N |
Isomeric SMILES |
C1[C@@H](OC(O1)C2=CC=CC=C2)CC=O |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)CC=O |
Origin of Product |
United States |
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